
N-(6-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide is a heterocyclic compound that features both pyrazole and pyrimidine rings. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of amino and acetamide groups further enhances its potential for diverse chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with a pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The amino and acetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole or pyrimidine derivatives.
Applications De Recherche Scientifique
N-(6-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mécanisme D'action
The mechanism of action of N-(6-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Known for its antiviral and antitumoral activity.
Hydrazine-coupled pyrazole derivatives: Exhibits potent antileishmanial and antimalarial activities.
Uniqueness
N-(6-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide stands out due to its unique combination of pyrazole and pyrimidine rings, along with amino and acetamide groups. This structure provides a versatile platform for various chemical modifications and biological interactions, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
1256352-86-9 |
|---|---|
Formule moléculaire |
C11H14N6O |
Poids moléculaire |
246.27 g/mol |
Nom IUPAC |
N-[6-amino-2-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C11H14N6O/c1-6-4-7(2)17(16-6)11-14-9(12)5-10(15-11)13-8(3)18/h4-5H,1-3H3,(H3,12,13,14,15,18) |
Clé InChI |
SRYZSLVKRXCAMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C2=NC(=CC(=N2)NC(=O)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


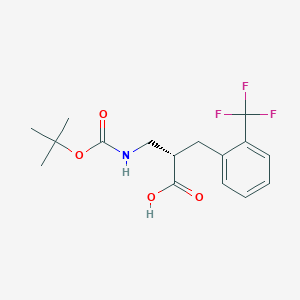
![Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde](/img/structure/B12976658.png)
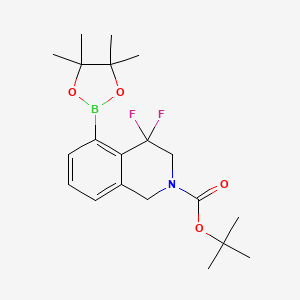
![6-Chloro-2-((2-chloro-4-fluorophenoxy)methyl)-3-methylpyrimidin-4[3H]-one](/img/structure/B12976669.png)

![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B12976679.png)

![8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine](/img/structure/B12976683.png)
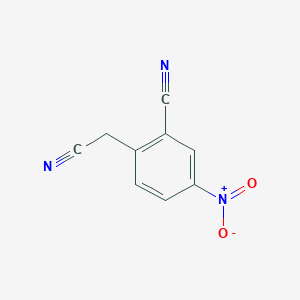
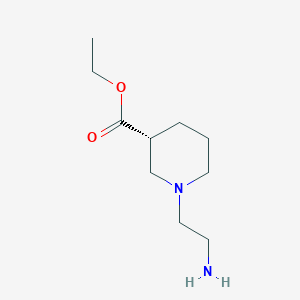

![7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B12976703.png)
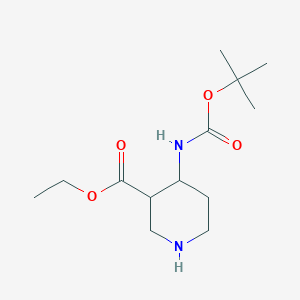
![2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12976709.png)
